Product packaging for Oxazepam glucuronide(Cat. No.:CAS No. 6801-81-6)

Oxazepam glucuronide

Cat. No.: B1211146
CAS No.: 6801-81-6
M. Wt: 462.8 g/mol
InChI Key: FIKQKGFUBZQEBL-IFBJMGMISA-N

Description

Contextualizing Oxazepam as a Precursor in Metabolic Studies

Oxazepam holds a unique position in benzodiazepine (B76468) metabolism. It is not only prescribed as a therapeutic agent itself but also serves as an active metabolite for a wide array of other commonly used benzodiazepines. nih.govdrugbank.com Drugs such as diazepam, temazepam, ketazolam, chlordiazepoxide, and prazepam are processed in the body, in part, by being converted into oxazepam. nih.govdrugbank.comdroracle.ai

This metabolic convergence makes oxazepam a central compound in the study of benzodiazepine biotransformation. Unlike many other drugs in its class that undergo complex Phase I oxidative metabolism via the cytochrome P450 (CYP) enzyme system, oxazepam's metabolic pathway is comparatively simple. droracle.aidroracle.aipsychdb.com It is primarily metabolized directly through conjugation, a Phase II reaction, which makes it a valuable tool for researchers. psychdb.comdrugbank.com This simpler metabolic profile, with minimal involvement of the CYP450 system, allows for more direct studies of the conjugation process without the confounding variables of preceding oxidative steps. droracle.aidroracle.ai

Significance of Glucuronidation as a Phase II Biotransformation Pathway

Biotransformation is the process by which the body chemically alters compounds, such as drugs and toxins, to facilitate their elimination. This process is typically divided into Phase I and Phase II reactions. Glucuronidation is a major Phase II conjugation pathway, quantitatively one of the most important for inactivating and detoxifying xenobiotics (foreign substances) and endogenous compounds. researchgate.netepa.gov

The process involves the transfer of a glucuronic acid moiety from a cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate, in this case, oxazepam. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). droracle.ai The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the substrate, transforming a lipophilic compound that could be easily reabsorbed into a hydrophilic conjugate. researchgate.net This increased water solubility facilitates the metabolite's excretion from the body, primarily through the urine. droracle.aidrugbank.com For many benzodiazepines, glucuronidation is the final step that renders them inactive and ready for elimination. clinpgx.orgnih.gov

Overview of Oxazepam Glucuronide as a Key Metabolite in Scientific Investigations

Oxazepam is a chiral compound, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-oxazepam and (R)-oxazepam. nih.gov Glucuronidation occurs at the hydroxyl group on the 3-carbon position, resulting in the formation of two stable diastereomeric glucuronides: (S)-oxazepam glucuronide and (R)-oxazepam glucuronide. nih.govdroracle.aidroracle.ai In humans, the (S)-glucuronide is the major metabolite formed and excreted. researchgate.netnih.gov

The formation of these glucuronides is stereoselective and catalyzed by specific UGT enzymes. Research has identified that UGT2B15 is the primary enzyme responsible for the glucuronidation of the pharmacologically more active (S)-enantiomer, while UGT2B7 and UGT1A9 are mainly involved in conjugating the (R)-enantiomer. clinpgx.orgresearchgate.net

A key area of scientific investigation is the significant interindividual variability observed in oxazepam glucuronidation. epa.govnih.gov Studies have shown a bimodal distribution in the ratio of S/R glucuronide metabolites in the population, suggesting that genetic polymorphisms in the UGT enzymes are responsible for these differences. researchgate.netnih.gov Approximately 10% of Caucasian individuals exhibit decreased glucuronidation of the (S)-enantiomer. nih.gov This polymorphic metabolism has led to the use of oxazepam as an in vivo probe drug to assess an individual's glucuronidation capacity, which can have broader implications for the metabolism of other drugs that follow the same pathway. nih.govresearchgate.net The detection and quantification of this compound in biological samples like urine and blood are also critical in clinical and forensic toxicology to monitor drug use and investigate potential impairment. nih.govnih.govresearchgate.net

Data Tables

Table 1: UGT Enzymes Involved in Oxazepam Glucuronidation

Oxazepam EnantiomerPrimary Catalyzing UGT IsoformsReference
(S)-OxazepamUGT2B15 researchgate.netclinpgx.org
(R)-OxazepamUGT2B7, UGT1A9 drugbank.comclinpgx.org

Table 2: Characteristics of Oxazepam and its Glucuronide Metabolite

CompoundMetabolic RoleKey CharacteristicPrimary Excretion Route
OxazepamParent Drug / Active Metabolite of other BenzodiazepinesUndergoes direct Phase II metabolismMetabolized before excretion
This compoundMajor, Inactive MetaboliteHighly water-soluble conjugateUrine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN2O8 B1211146 Oxazepam glucuronide CAS No. 6801-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQKGFUBZQEBL-IFBJMGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40951163, DTXSID701028080
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
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Record name Oxazepam glucuronide
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Molecular Weight

462.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Oxazepam glucuronide
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CAS No.

6801-81-6, 28472-99-3
Record name Oxazepam glucuronide
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Record name Oxazepam glucuronide
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Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
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Record name Oxazepam glucuronide
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Record name Oxazepam glucuronide
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Record name OXAZEPAM GLUCURONIDE
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Record name Oxazepam glucuronide
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Enzymatic Biotransformation and Stereochemical Aspects of Oxazepam Glucuronide Formation

In Vitro Enzyme Kinetic Studies of Oxazepam Glucuronidation

Comparative Analysis of S- and R-Oxazepam Glucuronide Formation Rates

Studies have revealed significant differences in the formation rates of (S)- and (R)-oxazepam glucuronides. The (S)-enantiomer is preferentially glucuronidated, with higher formation rates observed compared to the (R)-enantiomer. This stereoselectivity is primarily mediated by specific UGT enzymes. Human liver microsomes and recombinant UGT enzymes have been used to elucidate these differences. For instance, UGT2B15 has been identified as a key enzyme for the selective glucuronidation of (S)-oxazepam researchgate.netnih.govnih.gov. In contrast, (R)-oxazepam glucuronidation is mediated by a broader range of UGTs, including UGT1A9 and UGT2B7 nih.govresearchgate.netmdpi.com. This preferential metabolism of (S)-oxazepam leads to higher plasma and urinary concentrations of (S)-oxazepam glucuronide compared to its (R)-enantiomer in humans and dogs nih.govnih.gov.

Table 1: Comparative Glucuronidation Rates of Oxazepam Enantiomers

EnantiomerPrimary UGT Isoforms InvolvedRelative Formation Rate (vs. R-enantiomer)
(S)-OxazepamUGT2B15, UGT2B7Higher
(R)-OxazepamUGT1A9, UGT2B7Lower

Polymorphic Nature of Oxazepam Glucuronidation

The activity of UGT enzymes involved in oxazepam metabolism can vary significantly between individuals due to genetic polymorphisms. These variations can lead to differences in oxazepam clearance and, consequently, its therapeutic effects and potential for drug interactions.

Investigation of UGT2B15 D85Y Polymorphism and its Impact on Oxazepam Clearance

The UGT2B15 gene is a major determinant of (S)-oxazepam glucuronidation genesight.comnih.govresearchgate.netoncotarget.com. A common single nucleotide polymorphism (SNP) in this gene, D85Y (rs7439366), results in an amino acid substitution from aspartic acid to tyrosine at position 85 researchgate.netgenesight.comoncotarget.com. This UGT2B15*2 variant allele is present in approximately 50% of the Caucasian population genesight.com. Studies have consistently shown that individuals carrying the UGT2B15 D85Y polymorphism exhibit significantly reduced (S)-oxazepam glucuronidation activity and lower oxazepam clearance compared to individuals with the wild-type genotype genesight.comnih.govresearchgate.netoncotarget.com. For example, UGT2B15 85Y allozymes demonstrate substantially slower oxazepam glucuronidation in vitro compared to the 85D allozyme nih.gov. The D85Y genotype has been shown to account for up to 34% of the interindividual variability in oxazepam clearance nih.govoncotarget.com.

Table 2: Impact of UGT2B15 D85Y Polymorphism on Oxazepam Clearance

GenotypeMedian Oxazepam Clearance (mL/min/kg)Relative Clearance (vs. 85DD)
85DD3.351.00
85DY2.340.70
85YY1.620.48

*Data adapted from nih.gov and researchgate.net.

Analysis of UGT2B7 H268Y Polymorphism in S-Oxazepam Metabolism

UGT2B7 is another UGT isoform involved in oxazepam metabolism, particularly in the glucuronidation of (R)-oxazepam, but also contributes to (S)-oxazepam glucuronidation nih.govresearchgate.netmdpi.com. A common polymorphism in the UGT2B7 gene is H268Y (rs7439366), which results in a histidine to tyrosine substitution at amino acid position 268 oup.comresearchgate.netplos.org. While this polymorphism has been investigated, its impact on oxazepam metabolism appears less pronounced or consistent compared to the UGT2B15 D85Y polymorphism. Some studies suggest that the UGT2B7 H268Y polymorphism does not significantly influence oxazepam glucuronidation nih.govfrontiersin.org. However, other research indicates that UGT2B7 is involved in (S)-oxazepam glucuronidation, and polymorphisms could potentially affect this pathway, though direct evidence linking H268Y to altered (S)-oxazepam clearance specifically is less robust than for UGT2B15 oup.comresearchgate.net.

Genetic Determinants of Interindividual Variability in Oxazepam Glucuronidation

Multiple genetic factors contribute to the significant interindividual variability observed in oxazepam glucuronidation. The UGT2B15 D85Y polymorphism is a primary determinant, explaining a substantial portion of this variability nih.govoncotarget.com. Other polymorphisms within the UGT2B15 gene, such as K523T, have been identified but have generally not shown a significant association with altered oxazepam disposition nih.govresearchgate.net. Similarly, polymorphisms or deletions in the UGT2B17 gene, which shares substrate specificity with UGT2B15, have not been found to significantly impact oxazepam clearance genesight.comnih.gov. While UGT2B7 is involved, the specific contribution of its common polymorphisms to oxazepam metabolic variability requires further clarification, but evidence points to UGT2B15 D85Y as the most influential genetic factor nih.govfrontiersin.org. Gender also plays a role, with male livers showing higher S-oxazepam glucuronidation activity compared to female livers researchgate.netresearchgate.net.

Modulatory Factors of Oxazepam Glucuronidation Activity

Factors other than genetic polymorphisms can also influence the activity of UGT enzymes responsible for oxazepam glucuronidation. These include the presence of certain co-administered drugs or compounds that can inhibit or induce UGT enzyme activity.

Influence of Specific Enzyme Inhibitors on UGT-Mediated Glucuronidation (e.g., Cannabinoids)

Cannabinoids, such as Δ9-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN), have demonstrated inhibitory effects on various UGT enzymes, including those involved in oxazepam metabolism nih.govresearchgate.netmdpi.comwsu.edu. Specifically, CBD, THC, and their metabolites (e.g., 11-OH-THC) have been shown to inhibit the glucuronidation of both (R)- and (S)-oxazepam nih.govresearchgate.netmdpi.com. These cannabinoids can inhibit UGT enzymes such as UGT1A9, UGT2B7, and UGT2B15, which are key players in oxazepam metabolism nih.govresearchgate.netmdpi.com. For instance, CBD exhibits strong inhibition of UGT1A9 and UGT2B7 activity, and also inhibits UGT2B15 researchgate.netacs.org. The inhibition of (R)-oxazepam glucuronidation by CBD, 11-OH-THC, and THC has been observed to be more potent, with Ki,u values being approximately 2- to 5-fold lower compared to the inhibition of (S)-oxazepam glucuronidation nih.gov. Mechanistic modeling suggests that the co-administration of oxazepam with major cannabinoids like CBD or THC could lead to clinically significant drug-drug interactions, potentially increasing oxazepam exposure nih.govresearchgate.net.

Table 3: Inhibitory Effects of Major Cannabinoids on Oxazepam Glucuronidation

CannabinoidUGT Isoform AffectedInhibition of (S)-Oxazepam Glucuronidation (Ki,u, µM)Inhibition of (R)-Oxazepam Glucuronidation (Ki,u, µM)
CBDUGT2B15, UGT2B70.82 - 3.70.82 - 3.7 (2-5x lower Ki,u)
THCUGT2B15, UGT2B70.82 - 3.70.82 - 3.7 (2-5x lower Ki,u)
11-OH-THCUGT2B15, UGT2B70.82 - 3.70.82 - 3.7 (2-5x lower Ki,u)

Note: Ki,u values are estimated binding-corrected inhibition constants. The range provided reflects data from various studies and assays. Specific values can vary. Inhibition of (R)-oxazepam glucuronidation is generally stronger.

Impact of Endogenous Conditions on UGT Enzyme Function in Experimental Systems

While direct studies on the impact of specific endogenous compounds as modulators of oxazepam glucuronidation in experimental systems are limited, factors such as sex and genetic variations significantly influence UGT enzyme function.

Sex Differences: UGT2B15, a key enzyme in S-oxazepam glucuronidation, exhibits sex-dependent activity. Studies have shown that S-oxazepam glucuronidation activity is higher in male liver microsomes compared to female liver microsomes nih.govnih.govnih.govtandfonline.com. This is corroborated by in vivo data indicating a higher clearance of S-oxazepam in male subjects nih.govnih.gov. These sex-specific differences in enzyme expression and activity are observable in experimental in vitro systems.

Genetic Polymorphisms: Genetic variations within UGT genes can lead to altered enzyme activity. For UGT2B15, the D85Y polymorphism has been identified as a significant determinant of S-oxazepam clearance nih.govnih.gov. Specifically, the UGT2B151 allele (Asp85) demonstrates higher S-oxazepam glucuronidation activity compared to the UGT2B152 allele (Tyr85) nih.govnih.gov.

Cofactor Requirements and Latency: In vitro glucuronidation assays rely on the presence of the essential cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) evotec.com. As UGT enzymes are located within the endoplasmic reticulum, their activity can be limited by the accessibility of UDPGA to the active site. To facilitate cofactor access and overcome this latency phenomenon in experimental settings, agents like alamethicin (B1591596) are often employed to permeabilize microsomal membranes evotec.comnih.gov.

Comparative Metabolic Profiles of Oxazepam Glucuronidation Across Different Biological Matrices (e.g., Liver Microsomes, Kidney Microsomes)

UGTs are expressed in various tissues, including the liver and kidneys, but their specific isoform profiles and activity levels differ, influencing the metabolic fate of oxazepam.

Liver Microsomes: The liver is the primary site for oxazepam glucuronidation. Key isoforms like UGT2B15 (for S-oxazepam) and UGT1A9/UGT2B7 (for R-oxazepam) are highly expressed in hepatic tissues researchgate.netnih.govnih.govmdpi.comnih.gov. Human liver microsomes (HLM) are widely used to study oxazepam metabolism and demonstrate significant glucuronidation activity for both enantiomers researchgate.netnih.govresearchgate.net.

Kidney Microsomes: While the liver is the main metabolic hub, UGTs are also present in kidney microsomes (HKM). UGT1A9 and UGT2B7 are notably expressed in the kidneys and contribute to R-oxazepam glucuronidation mdpi.com. In contrast, UGT2B15, the primary enzyme for S-oxazepam, shows little to no expression in kidney tissues mdpi.com. This differential expression pattern suggests that the kidney may play a secondary role in oxazepam metabolism, particularly for the R-enantiomer. Differences in inhibition potency observed between liver and kidney microsomes further underscore the distinct UGT enzyme profiles in these biological matrices mdpi.comnih.govresearchgate.net.

Table 2: Comparative UGT Involvement in Oxazepam Glucuronidation in Liver vs. Kidney

UGT IsoformRole in Oxazepam MetabolismExpression/Activity in Liver MicrosomesExpression/Activity in Kidney MicrosomesPrimary Reference
UGT2B15S-Oxazepam (primary)HighLittle to none mdpi.com
UGT1A9R-Oxazepam (significant)HighNotable mdpi.com
UGT2B7R-Oxazepam (significant)HighNotable mdpi.com
UGT2B7S-Oxazepam (minor)PresentNot specified for S-isomer specifically droracle.aimdpi.comdroracle.ai

Note: This table summarizes qualitative observations regarding UGT expression and activity in different biological matrices based on the provided literature.

Chemical Synthesis and Preparation Methodologies for Oxazepam Glucuronide Standards

Enzyme-Assisted Synthetic Approaches for Benzodiazepine-O-Glucuronides

Traditional chemical synthesis methods, such as the Koenigs-Knorr reaction, have proven inefficient for producing multimilligram quantities of certain benzodiazepine (B76468) glucuronides, including oxazepam glucuronide. nih.gov This has led to the development of enzyme-assisted approaches that mimic the natural metabolic pathways.

A prominent method for the preparative synthesis of this compound involves the use of microsomal UDP-glucuronosyltransferases (UGTs). nih.gov Microsomes, which are vesicles of endoplasmic reticulum fragments, contain a high concentration of UGT enzymes. Liver tissue is a rich source of these enzymes, and preparations from various species have been successfully employed.

An effective and optimized synthesis has been developed using UGTs from fresh swine liver microsomes. nih.gov This biocatalytic approach has been successful in generating multimilligram yields of the desired glucuronides. nih.gov The process involves preparing swine liver microsomes through homogenization and differential centrifugation of the liver tissue. nih.gov In human liver microsomes (HLMs), the glucuronidation of oxazepam is stereoselective. Specific UGT isoforms are responsible for conjugating each enantiomer:

S-oxazepam is selectively glucuronidated by UGT2B15 . nih.govresearchgate.net

R-oxazepam is primarily glucuronidated by UGT2B7 and UGT1A9 . nih.govresearchgate.net

The yield and purity of the synthesized this compound are highly dependent on the incubation conditions. Optimization of these parameters is crucial to ensure the reaction proceeds efficiently while minimizing the degradation of the product or the formation of unwanted side products.

The general procedure involves incubating the parent benzodiazepine (oxazepam) with the liver microsomes in the presence of the essential cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which acts as the donor of the glucuronic acid moiety. nih.govpharmacy180.com Key parameters that require optimization include:

Temperature: Incubation temperature significantly influences enzyme activity and product stability. While higher temperatures can increase reaction rates, they can also promote the degradation of oxazepam and the formation of byproducts. researchgate.netoup.com A notable side reaction is the reductive transformation of oxazepam to nordiazepam, the formation of which is positively correlated with incubation temperature and time. oup.comscirp.org

Microsomal Protein and Substrate Concentration: The concentrations of the enzyme source (microsomes) and the substrate (oxazepam) must be balanced. Ideal conditions ensure that the formation of the glucuronide is linear with time and protein concentration and that the depletion of the initial oxazepam is less than 20%. nih.gov

The following table summarizes the impact of various incubation conditions on the synthesis and stability of oxazepam and its glucuronide.

ParameterConditionEffect on Yield and PurityReference
Incubation Time Short (e.g., 5 min)Can achieve maximum hydrolysis of controls at room temperature. researchgate.net
Prolonged (e.g., 24h)Allows for significant substrate conversion in synthesis. nih.gov Can lead to oxazepam degradation at high temperatures. nih.govresearchgate.net
Temperature Room TemperatureFavorable for stability, achieving high recovery of glucuronide controls. researchgate.net
Elevated (e.g., 50-65°C)Can increase hydrolysis/synthesis rate but also significantly increases oxazepam degradation and nordiazepam formation. researchgate.netoup.com
Enzyme Source Swine Liver MicrosomesProven effective for multimilligram preparative synthesis. nih.gov
Bovine Liver MicrosomesProvides good yield with few dehydrogenation byproducts. nih.gov
E. coli, H. pomatiaCapable of reducing oxazepam to nordiazepam, especially at higher temperatures. oup.com

Strategies for Diastereomeric Separation of Synthesized this compound Epimers

Following the enzyme-assisted synthesis, the resulting product is a mixture of the two diastereomeric glucuronides. Since stereochemistry can play a critical role in drug disposition and analytical detection, separating these epimers is a necessary step to obtain pure analytical standards. nih.gov Several chromatographic techniques have been successfully applied for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC): This is a primary method for separating the epimeric pairs of benzodiazepine glucuronides. nih.gov HPLC provides the resolution needed to isolate the individual diastereomers from the reaction mixture.

Ion-Exchange Chromatography: On a preparative scale, ion-exchange chromatography has been used effectively to separate the diastereoisomers of this compound isolated from biological sources. nih.gov

Solid-Phase Extraction (SPE): SPE is often used as a subsequent purification and concentration step after preparative HPLC to obtain the final, pure benzodiazepine glucuronide epimers. nih.gov

These separation methods, monitored by quantitative HPLC, allow for the isolation of analytically pure (S)- and (R)-oxazepam glucuronide isomers, which can then be fully characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Challenges and Innovations in the Synthesis of Glucuronide Conjugates

The synthesis of glucuronide conjugates, including this compound, is fraught with challenges that have spurred innovation in the field.

Challenges:

Limitations of Chemical Synthesis: As noted, classical chemical methods are often not suitable for producing complex glucuronides like those of 3-hydroxybenzodiazepines, leading to low yields or complete failure. nih.gov

Instability of Conjugates: Some glucuronides, particularly acyl glucuronides, are chemically reactive and can undergo intramolecular rearrangement. hyphadiscovery.comhyphadiscovery.com While oxazepam forms a more stable O-glucuronide, general product stability during synthesis and purification remains a concern.

Need for Pure Standards: There is a significant need for pure, well-characterized glucuronide standards for use in drug screening, metabolic studies, and as internal or external standards for analysis. inknowvation.com Obtaining these in sufficient quantities is a major hurdle. nih.govsigmaaldrich.com

Formation of Byproducts: As seen with the reduction of oxazepam to nordiazepam during enzymatic procedures, side reactions can complicate the synthesis and require additional purification steps. oup.com

Innovations:

Enzyme-Assisted Synthesis: The use of microsomal UGTs represents a major innovation, enabling the synthesis of previously inaccessible glucuronides by leveraging the natural catalytic machinery of the cell. nih.gov This method has been successfully applied to produce not only this compound but also conjugates of other benzodiazepines and steroids. nih.govnih.gov

Microbial Biotransformation: In addition to mammalian enzyme sources, microbial systems are being explored as tools for glucuronide synthesis. Certain microbes can perform glucuronidation reactions and offer a scalable and potentially more controlled production environment. hyphadiscovery.com

Recombinant Enzymes: The use of specific, recombinantly expressed UGT isoforms offers a cleaner and more predictable synthetic route compared to using complex microsomal mixtures. hyphadiscovery.com This allows for targeting the synthesis of a specific glucuronide without the risk of side reactions catalyzed by other microsomal enzymes. For oxazepam, using recombinant UGT2B15 or UGT1A9/2B7 could allow for the stereoselective synthesis of the S- or R-glucuronide, respectively. nih.govnih.gov

Late-Stage Chemical Synthesis Screens: For some compounds, proprietary late-stage chemical synthesis methods are being developed that are scalable and can provide gram amounts of various glucuronide types. hyphadiscovery.com

These innovations are expanding the toolkit available to chemists for overcoming the challenges associated with producing pure glucuronide standards, thereby facilitating more advanced research into drug metabolism and safety.

Advanced Analytical Techniques for Detection and Quantification of Oxazepam Glucuronide

Chromatographic Separation Methods for Oxazepam Glucuronide Diastereomers

The separation of the (R)- and (S)-diastereomers of this compound is essential for stereoselective pharmacokinetic and metabolic studies. Chromatographic techniques are the cornerstone for achieving this separation.

High-Performance Liquid Chromatography (HPLC) has been successfully utilized for the separation of this compound diastereomers. A simple and direct HPLC method allows for the simultaneous separation of S(+) and R(-) oxazepam glucuronides, as well as unconjugated oxazepam. scirp.orgresearchgate.net This is particularly significant as previous methods often required different chromatographic conditions for the separation of the diastereomers and the parent drug. scirp.org

One reported HPLC method for the resolution of this compound into its S(+) and R(-) diastereomers, along with their separation from free oxazepam, was developed for the study of urinary elimination in sheep. scirp.orgresearchgate.net The use of a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, iso-propanol, and phosphoric acid has proven effective for this separation. scirp.org The optimization of the mobile phase composition is critical to achieve a reliable separation and quantification of both diastereomers in a single run. scirp.org

Table 1: HPLC Parameters for this compound Diastereomer Separation

Parameter Details
Column Reversed-phase C18
Mobile Phase Acetonitrile, iso-propanol, phosphoric acid mixture
Detection UV at 230 nm

| Application | Simultaneous separation of S(+) and R(-) oxazepam glucuronides and free oxazepam in urine. scirp.orgresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution, sensitivity, and speed for the analysis of this compound. UPLC-MS/MS methods are widely used for the quantification of benzodiazepines and their metabolites in various biological matrices. waters.comwaters.comchromatographyonline.com

The use of a sub-2 µm particle column, such as a CORTECS UPLC C18+ column, enables efficient chromatographic separation. waters.com This is often paired with a Xevo TQ-S micro Mass Spectrometer for detection. waters.com UPLC-MS/MS methods can achieve baseline separation of target analytes from their internal standards, which is crucial to avoid chromatographic interference, especially for labeled internal standards with identical nominal masses. waters.com

These methods offer high sensitivity, with limits of quantification (LOQs) for oxazepam typically around 0.5 ng/mL. waters.com The enhanced separation power of UPLC is particularly beneficial for resolving the diastereomers of this compound, although specific applications focusing solely on this separation are less detailed in the provided results.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of this compound. A common fragmentation pathway for glucuronide conjugates involves the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. nih.gov This characteristic neutral loss is a key indicator for the presence of a glucuronide conjugate in a sample. nih.gov

The collision energy used during MS/MS analysis significantly impacts the fragmentation pattern. For this compound, lower collision energies favor the detection of the fragment resulting from the glucuronide neutral loss. nih.gov However, at very high collision energies (e.g., above 65 eV), the signal for this fragment may disappear completely. nih.gov Therefore, optimizing the collision energy is crucial for the successful identification of this compound.

The fragmentation of the remaining aglycone (oxazepam) can provide further structural information. The proposed fragmentation of oxazepam often involves the loss of a water molecule, followed by the loss of carbon monoxide and a chlorine radical. researchgate.net

Table 2: Key Mass Spectral Fragments of this compound

Feature m/z Description
Precursor Ion [M+H]+ 463.1 Protonated this compound
Neutral Loss 176.0 Loss of the glucuronic acid moiety

| Product Ion (Aglycone) | 287.1 | Protonated oxazepam |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of molecules and is used for the definitive structural confirmation of synthesized or isolated compounds, including this compound. nih.govmdpi.com 1H NMR and other NMR techniques can be used to characterize the epimeric pairs of benzodiazepine (B76468) glucuronides after their synthesis and separation. nih.gov

While specific NMR spectral data for this compound is not extensively detailed in the provided search results, the general application involves analyzing the chemical shifts and coupling constants of the protons in the molecule to confirm the attachment of the glucuronic acid moiety to the oxazepam structure and to differentiate between the diastereomers. mdpi.com For instance, in a related compound, oxazepam hemisuccinate, 1H NMR was used to distinguish between different protons in the structure. mdpi.com

Enzymatic Hydrolysis for this compound Analysis

In many analytical procedures, particularly in urine drug testing, this compound is hydrolyzed back to free oxazepam prior to analysis. This is often done to improve detection sensitivity and to accommodate analytical methods that are optimized for the parent drug. researchgate.netoup.com Enzymatic hydrolysis using β-glucuronidase is the preferred method over acid hydrolysis, as the latter can cause degradation of benzodiazepines. scirp.orgnih.gov

Various sources of β-glucuronidase are available, including from Escherichia coli, Helix pomatia, Patella vulgata, and recombinant sources. researchgate.netnih.gov The efficiency of hydrolysis can vary depending on the enzyme source, incubation time, temperature, and pH. oup.comnih.gov

For example, a study comparing the hydrolysis of different benzodiazepine glucuronides by E. coli β-glucuronidase found that oxazepam-glucuronide had a turnover rate of 2.4 s⁻¹ with a Km of 60 µM in phosphate (B84403) buffer at pH 6.4. nih.gov The optimal pH for this enzyme was found to be between 6 and 7. nih.gov Recombinant β-glucuronidase has been shown to achieve maximum hydrolysis of this compound controls in as little as 5 minutes at room temperature. oup.comoup.com

A notable issue with enzymatic hydrolysis is the potential for the reductive transformation of oxazepam to nordiazepam. nih.govresearchgate.net This transformation has been observed with β-glucuronidase preparations from E. coli, H. pomatia, and P. vulgata, and its rate is influenced by factors such as incubation temperature and time. nih.gov The formation of nordiazepam is generally less than 2.5% relative to the amount of oxazepam present. nih.gov

Table 3: Comparison of β-Glucuronidase Enzymes for this compound Hydrolysis

Enzyme Source Optimal Conditions Key Findings
Escherichia coli pH 6-7 nih.gov Turnover rate of 2.4 s⁻¹ for oxazepam-glucuronide. nih.gov
Recombinant Room temperature, 5 minutes oup.comoup.com Rapid hydrolysis, eliminating the need for heat activation. oup.comoup.com
Helix pomatia - Capable of reducing oxazepam to nordiazepam. nih.gov

| Patella vulgata | - | Capable of reducing oxazepam to nordiazepam. nih.gov |

Application of Beta-Glucuronidase from Various Sources

Beta-glucuronidase enzymes from different biological sources are utilized for the hydrolysis of this compound, each exhibiting distinct characteristics. Commonly used sources include Escherichia coli (E. coli) and the Roman snail, Helix pomatia. nih.govresearchgate.net

Escherichia coli : Beta-glucuronidase from E. coli is known for its high hydrolytic activity and stereoselectivity. scirp.orgsigmaaldrich.com It demonstrates a significantly faster rate of cleavage for the (S)-(+)-isomer of this compound compared to the (R)-(−)-form. scirp.org This enzyme is also essentially free of sulfatase activity, which can be advantageous in specific analytical scenarios. sigmaaldrich.com

Helix pomatia : Preparations from Helix pomatia are also widely used and are effective in hydrolyzing this compound. nih.govresearchgate.net Unlike the enzyme from E. coli, glucuronidase from molluscan sources like Helix pomatia tends to exhibit less stereoselectivity. scirp.org

Other sources of beta-glucuronidase that have been investigated include Patella vulgata (common limpet) and bovine liver. nih.govuts.edu.aunih.gov The choice of enzyme can influence the efficiency of the hydrolysis and may be selected based on the specific requirements of the analytical method.

Optimization of Hydrolysis Conditions

To ensure complete and reliable cleavage of this compound, the optimization of hydrolysis conditions is paramount. Key parameters that are typically adjusted include temperature, incubation time, and enzyme concentration. nih.govresearchgate.netnih.gov

Research has shown that hydrolysis efficiency is directly influenced by these factors. For instance, studies have demonstrated that maximum hydrolysis of this compound can be achieved under various conditions, such as incubation at 55°C for 45 minutes or at room temperature for as little as 5 minutes with certain recombinant enzymes. nih.gov One study found that a recombinant β-glucuronidase could quantitatively hydrolyze this compound within 3 minutes at room temperature directly on an extraction column. nih.gov

The following table summarizes findings from a study on the optimization of enzymatic hydrolysis for several psychoactive drug glucuronides, including oxazepam.

Enzyme TypeTemperatureIncubation TimeAnalyte Recovery
Recombinant β-glucuronidase55°C45 min≥ 94%
Recombinant β-glucuronidaseRoom Temperature5 min≥ 94%

This table illustrates examples of optimized conditions for the hydrolysis of this compound, leading to high analyte recovery. nih.gov

Investigation of Reductive Transformation Phenomena During Hydrolysis

A significant finding in the enzymatic hydrolysis of this compound is the potential for a reductive transformation of the parent oxazepam molecule. nih.govuts.edu.au Studies have observed the conversion of oxazepam to nordiazepam during incubation with commercial beta-glucuronidase preparations from sources including E. coli, Helix pomatia, and Patella vulgata. nih.govresearchgate.net

This transformation is positively correlated with incubation temperature, time, oxazepam concentration, and enzyme concentration. nih.govresearchgate.net While the percentage of nordiazepam formation is generally low (less than 2.5% relative to the amount of oxazepam present), its occurrence is a critical consideration for accurate interpretation of results, particularly in forensic toxicology where the presence of nordiazepam can have significant implications. nih.govuts.edu.au

The table below presents data from a study investigating the formation of nordiazepam under different hydrolysis conditions.

Enzyme SourceIncubation ConditionsNordiazepam Detected (% of Oxazepam)
E. coli22°C for 24 h0.02% - 0.03%
H. pomatia60°C for 2 h0.20% - 0.41%
H. pomatia50°C for 18 h0.85% - 2.50%

This data highlights the varying degrees of oxazepam to nordiazepam transformation based on the enzyme source and incubation parameters. uts.edu.au

Development of High-Throughput Analytical Platforms

The demand for rapid and efficient analysis of large numbers of samples has driven the development of high-throughput analytical platforms for this compound detection.

Solid-Phase Extraction Tandem Mass Spectrometry (SPE-MS/MS)

Solid-phase extraction (SPE) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the high-throughput analysis of this compound. nih.govpatsnap.com This method offers a streamlined workflow by combining sample cleanup and concentration with highly selective and sensitive detection. nih.gov Online SPE-MS/MS systems have significantly reduced analysis times, evolving from over 1.5 minutes per sample to less than 10 seconds per sample in some applications. nih.gov This approach has demonstrated results comparable to traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods but with a 10 to 30-fold increase in throughput. nih.gov The automation of the hydrolysis and SPE steps further enhances the efficiency of this platform. chromatographyonline.com

In Silico Deconjugation for Enhanced Tandem Mass Spectra Annotation

In silico deconjugation is an innovative computational strategy that aids in the identification of glucuronidated compounds, including this compound, from tandem mass spectrometry data. nih.govresearchgate.netnih.gov This technique involves a workflow where a neutral loss search is first applied to detect the characteristic loss of the glucuronide moiety (C6H8O6). nih.gov The resulting tandem mass spectrum is then truncated, effectively "deconjugating" it in silico. This modified spectrum is then searched against libraries of the aglycones (the parent compounds). nih.govnih.gov

This approach has proven to be a reliable method for annotating a wide range of glucuronides, reducing the need for extensive experimental deconjugation steps or the synthesis of numerous reference glucuronide standards. nih.govnih.gov Studies have successfully identified a large number of different glucuronidated molecular structures using this method. nih.govnih.gov

Method Validation for this compound Quantification in Research Specimens

The validation of analytical methods is essential to ensure the accuracy, precision, and reliability of this compound quantification in research specimens such as blood, serum, and oral fluid. nih.govsaspublishers.com Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govsaspublishers.com

For example, a validated liquid chromatography-mass spectrometry/mass spectrometry method for the determination of oxazepam and this compound in various biological matrices reported the following parameters:

MatrixAnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Interday Precision
Oral FluidOxazepam0.5–1000.250.5<20% (except at 0.5 ng/mL)
Oral FluidThis compound0.5–1000.250.25<20%
SerumOxazepam1–10000.51<20% (except at 0.5 ng/mL)
SerumThis compound1–10000.51<20% (except at 0.5 ng/mL)
Whole BloodOxazepam5–100021-5≤20%
Whole BloodThis compound5–100035-10≤20% (except intraday at 5 ng/mL)

This table provides an overview of the validation parameters for an LC-MS/MS method for quantifying oxazepam and its glucuronide in different biological specimens. nih.gov

Such rigorous validation ensures that the analytical method is fit for its intended purpose and produces data that is both reliable and defensible.

Pharmacokinetic and Dispositional Research on Oxazepam Glucuronide in Experimental Models

Stereoselective Pharmacokinetics of R- and S-Oxazepam Glucuronides

Oxazepam possesses a chiral center at the 3-hydroxy position, leading to the formation of two enantiomers: R-oxazepam and S-oxazepam. These enantiomers are subsequently glucuronidated to form R-oxazepam glucuronide and S-oxazepam glucuronide, respectively. Research has demonstrated that this metabolic pathway is stereoselective, with differential involvement of specific UGT isoforms and varying ratios of the resulting glucuronide conjugates in biological matrices.

In humans, S-oxazepam is preferentially glucuronidated compared to R-oxazepam mdpi.comnih.gov. In vitro studies using human liver microsomes (HLM) have shown that S-oxazepam is primarily metabolized by UGT2B15, while R-oxazepam glucuronidation is mediated by UGT1A9 and UGT2B7 mdpi.comnih.govpharmgkb.orgspringernature.com. This stereoselective metabolism results in distinct ratios of S- to R-oxazepam glucuronide in plasma and urine. For instance, S-/R-oxazepam glucuronide ratios in human plasma have been reported around 3.5, with similar ratios observed in urine mdpi.comnih.gov.

Genetic polymorphisms in UGT enzymes, particularly UGT2B15, can significantly influence the stereoselective glucuronidation of oxazepam. The D85Y polymorphism in UGT2B15, for example, has been identified as a major determinant of S-oxazepam clearance, with the UGT2B151 allele (Asp85) exhibiting higher S-oxazepam glucuronidation activity than the UGT2B152 allele (Tyr85) nih.govpharmgkb.orgnih.gov. This genetic variability contributes to inter-individual differences in the disposition of oxazepam glucuronide.

Table 1: Stereoselective Ratios of this compound Formation in Humans

Biological MatrixS-/R-Oxazepam Glucuronide Ratio (Mean ± SD)Reference
Plasma3.52 ± 0.60 nih.gov
Urine3.87 ± 0.79 nih.gov
Plasma3.5 mdpi.com
Urine3.9 mdpi.com

Role of this compound as an In Vitro and In Vivo Probe for UGT Activity

Oxazepam and its glucuronide metabolites have proven valuable as probe substrates for studying the activity and selectivity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15. The well-defined stereoselective metabolism of oxazepam, with S-oxazepam being a specific substrate for UGT2B15, makes it an effective tool for phenotyping this enzyme nih.govbps.ac.uk.

In vitro studies utilize the formation of oxazepam glucuronides to assess the activity of recombinant UGT isoforms or UGTs present in human liver microsomes (HLM) mdpi.comnih.govspringernature.comresearchgate.netresearchgate.net. These studies can identify which UGT isoforms are responsible for the glucuronidation of each oxazepam enantiomer and quantify their relative contributions. For example, the glucuronidation of S-oxazepam by UGT2B15 and R-oxazepam by UGT1A9 and UGT2B7 has been extensively characterized using this approach mdpi.comnih.govpharmgkb.orgspringernature.com.

Furthermore, this compound formation assays are employed to investigate potential drug-drug interactions (DDIs) by evaluating the inhibitory effects of co-administered compounds on UGT activity mdpi.comresearchgate.netnih.gov. Compounds that inhibit the UGT isoforms responsible for oxazepam glucuronidation can alter the disposition of oxazepam, potentially leading to altered therapeutic effects or increased toxicity.

Table 2: UGT Isoform Involvement in Oxazepam Glucuronidation

Oxazepam EnantiomerPrimary UGT Isoform(s) InvolvedReference
S-OxazepamUGT2B15 mdpi.comnih.govpharmgkb.orgspringernature.comresearchgate.net
R-OxazepamUGT1A9, UGT2B7 mdpi.comnih.govpharmgkb.orgspringernature.com

Comparative Disposition and Elimination Pathways of this compound in Non-Human Species

The disposition and elimination pathways of oxazepam, including the formation and excretion of its glucuronide metabolite, exhibit significant inter-species variability. While humans and miniature swine primarily eliminate oxazepam as glucuronides, other species show differing metabolic profiles.

In rats, sulfate (B86663) conjugation is a more prominent pathway for oxazepam metabolites, with elimination occurring predominantly via feces nih.gov. In contrast, mice primarily conjugate oxazepam with glucuronide, with urinary excretion being the main route nih.gov. These differences highlight the importance of species-specific considerations when extrapolating pharmacokinetic data.

Furthermore, species-related differences are evident in the stereoselective glucuronidation of oxazepam. In vitro studies using liver homogenates have shown that while dog, miniature swine, rabbit, and rat livers tend to produce more S-oxazepam glucuronide, monkey liver favors the formation of R-oxazepam glucuronide nih.gov. These findings underscore the varying expression and activity of UGT isoforms across different species, impacting the stereochemical outcome of oxazepam metabolism.

Table 3: Species Differences in In Vitro Oxazepam Glucuronidation

SpeciesPreferred this compound Formation (In Vitro)Reference
HumanS-isomer nih.gov
DogS-isomer nih.gov
Miniature SwineApproximately equal amounts of S- and R-isomers nih.gov
RabbitS-isomer nih.gov
RatS-isomer nih.gov
Rhesus MonkeyR-isomer nih.gov

The glucuronide metabolites are generally considered to be hydrophilic and are primarily eliminated via renal excretion wikipedia.orgiarc.froup.com.

Theoretical Pharmacokinetic Modeling of this compound

Theoretical pharmacokinetic modeling, particularly Physiologically Based Pharmacokinetic (PBPK) modeling, has been applied to understand and predict the disposition of oxazepam and its glucuronide metabolites researchgate.netnih.govresearchgate.net. These models integrate in vitro metabolic data, physiological parameters, and in vivo observations to simulate drug concentration-time profiles.

PBPK models for oxazepam have been developed to account for hepatic and extra-hepatic metabolism, considering the contributions of various UGT isoforms researchgate.netnih.gov. These models aim to scale in vitro intrinsic clearance values to predict in vivo systemic clearance and other pharmacokinetic parameters. Challenges in modeling glucuronidated metabolites include accurately predicting extra-hepatic clearance and the role of active transport processes in their disposition researchgate.netnih.gov.

Simulations have also been conducted to explore the impact of genetic polymorphisms in UGT enzymes, such as UGT2B15, on oxazepam pharmacokinetics, including the formation of its glucuronide metabolites researchgate.netnih.gov. Simpler one-compartment models have also been utilized to fit observed concentration-time profiles of oxazepam and this compound in biological fluids like blood and serum researchgate.netnih.govnih.gov.

Environmental Fate and Ecotoxicological Research of Oxazepam Glucuronide

Occurrence and Detection of Oxazepam Glucuronide in Aquatic Ecosystems

The primary pathway for this compound to enter the environment is through the discharge of treated wastewater effluent. As the major human metabolite, it is consistently introduced into sewage systems. droracle.ai However, the fate of the glucuronide conjugate within wastewater treatment plants (WWTPs) and in the wider aquatic environment is complex.

Studies suggest that drug-glucuronide conjugates can undergo deconjugation (hydrolysis) back to the parent, pharmacologically active compound. nih.govresearchgate.netacs.org This process can be facilitated by bacterial enzymes, such as β-glucuronidase, which are present in wastewater and river water. nih.govresearchgate.net For instance, glucuronide conjugates of estrogens have been shown to have a half-life of as little as 0.4 hours in raw sewage, readily converting to their free forms. researchgate.net This enzymatic cleavage means that while this compound is what is largely excreted, the active parent compound, oxazepam, is often the form detected in environmental monitoring studies.

Direct detection of this compound in environmental samples is less common than the detection of oxazepam. Analytical methods for benzodiazepines in environmental samples often include a hydrolysis step, which would convert any this compound present back to oxazepam, thus measuring a total concentration. researchgate.net

Monitoring studies have confirmed the presence of the active parent compound, oxazepam, in various aquatic compartments. Its detection is an indirect confirmation of the presence and subsequent transformation of its glucuronide precursor.

Behavioral and Physiological Effects of this compound Exposure in Non-Target Organisms (e.g., Fish Species)

There is a significant gap in scientific literature regarding the direct behavioral and physiological effects of this compound on aquatic organisms. Ecotoxicological research has overwhelmingly focused on the parent compound, oxazepam, due to its known pharmacological activity and its detection in surface waters. This compound is generally considered an inactive metabolite, and it is presumed that any biological effects observed in the environment are attributable to the active form following deconjugation.

Studies on the parent compound, oxazepam, have revealed a range of behavioral and physiological impacts on non-target species, particularly fish. These effects are believed to occur at environmentally relevant concentrations.

Key research findings on Oxazepam (parent compound):

Altered Behavior: Exposure to oxazepam has been shown to alter key behavioral traits in fish species such as the European perch (Perca fluviatilis) and the common roach (Rutilus rutilus). nih.govnih.gov Observed changes include increased boldness, higher activity levels, and altered social behavior. nih.gov

Impact on Crayfish: In freshwater crayfish, oxazepam exposure resulted in a significant alteration in movement and activity, which could affect reproductive success by increasing the risk of predation. mdpi.com

Reversibility of Effects: Some behavioral alterations induced by oxazepam may be reversible. A study on the freshwater burbot (Lota lota) found that behavioral changes, such as increased burst swimming duration and reduced sheltering, were no longer present after a depuration period in clean water. researchgate.net

Metabolic Transformation in Fish: Research has shown that fish can metabolize other benzodiazepines, like temazepam, into oxazepam. nih.gov This internal production and accumulation of oxazepam highlight another pathway for potential behavioral effects and underscore the importance of considering metabolic processes within aquatic organisms. nih.gov

Mechanistic Studies on the Interaction of this compound with Biological Receptors in Aquatic Fauna

Direct mechanistic studies on the interaction of this compound with biological receptors in aquatic fauna are currently absent from the scientific literature. The addition of the glucuronic acid moiety is a detoxification process designed to inactivate the drug and facilitate its removal from the body. droracle.aicovachem.com As such, the glucuronide form is not expected to be pharmacologically active and does not bind to the target receptors of the parent compound.

Research into the mechanism of action in aquatic organisms has therefore focused exclusively on oxazepam. Like other benzodiazepines, oxazepam exerts its effects by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. patsnap.com

Mechanism of Action for Oxazepam (parent compound):

Target Receptor: The molecular target for oxazepam is the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system of vertebrates. nih.govpatsnap.com

Conservation Across Species: This neurotransmitter system is evolutionarily well-conserved in teleost fish, which possess benzodiazepine-GABA receptors with binding characteristics similar to those in mammals. oup.com Invertebrates, including crayfish, also have similar receptors for psychotropic compounds. mdpi.com

Mode of Action: Oxazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor (the benzodiazepine (B76468) site), which increases the receptor's affinity for GABA. patsnap.com This potentiation enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability. patsnap.com This calming effect on the central nervous system is what underlies the observed anxiolytic (anxiety-reducing) and behavioral effects in exposed aquatic organisms. nih.govnih.gov

The biotransformation of this compound back to oxazepam in the environment is a critical step, as it regenerates the pharmacologically active compound that can then interact with these conserved GABA-A receptors in aquatic fauna.

Future Directions and Emerging Research Avenues for Oxazepam Glucuronide Studies

Advancements in High-Resolution Analytical Techniques

The accurate and sensitive detection and quantification of oxazepam glucuronide in various biological matrices remain crucial for pharmacokinetic, toxicological, and forensic investigations. High-resolution mass spectrometry (HRMS) coupled with advanced liquid chromatography (LC-MS/MS) techniques represents a significant frontier in this field. These technologies offer unparalleled sensitivity, specificity, and throughput, enabling the identification and quantification of this compound even at trace levels.

Recent developments include the implementation of data-independent acquisition (DIA) modes in HRMS, which allow for comprehensive data collection and retrospective analysis, facilitating the discovery of novel metabolites or the re-evaluation of existing data with improved confidence nih.gov. Furthermore, optimized sample preparation methods, such as on-column enzymatic hydrolysis using recombinant β-glucuronidases, have demonstrated the ability to quantitatively hydrolyze glucuronide conjugates within minutes at room temperature, significantly reducing analysis time and minimizing sample loss nih.gov. Analytical studies have reported excellent linearity (r² > 0.998), intra- and inter-day accuracies between 93.0–109.7%, and precisions as low as 0.8–8.8% for this compound using these advanced LC-MS/MS methods nih.gov. Limits of detection (LOD) and quantification (LOQ) have been pushed to low ng/mL levels, with some methods achieving LODs as low as 0.5 ng/mL and LOQs around 1-2 ng/mL mdpi.comresearchgate.net. The use of stable-isotope-labeled internal standards is also integral to these advanced techniques for accurate quantification lcms.czsigmaaldrich.com.

Table 7.1: Analytical Performance Metrics for this compound Determination using LC-MS/MS

MetricReported Value(s)Reference(s)
Limit of Detection (LOD)0.5–3.0 ng/mL mdpi.comresearchgate.net
Limit of Quantitation (LOQ)1–10 ng/mL mdpi.comresearchgate.net
Linearity (r²)> 0.998 nih.gov
Accuracy93.0–109.7% nih.gov
Precision (% CV)0.8–8.8% nih.gov
Recovery Efficiency56.1–104.5% nih.gov
Matrix Effects78.9–126.9% nih.gov

Comprehensive In Silico Modeling of Glucuronidation Processes

In silico modeling, including physiologically based pharmacokinetic (PBPK) modeling and quantitative structure-activity relationship (QSAR) approaches, offers a powerful, non-invasive strategy to predict and understand the complex processes of oxazepam glucuronidation. These computational tools can elucidate the roles of specific UDP-glucuronosyltransferase (UGT) isoforms, predict metabolic rates, and identify potential drug-drug interactions (DDIs) involving UGT enzymes.

Research has identified several UGT isoforms involved in the glucuronidation of oxazepam and its enantiomers. Notably, S-oxazepam is primarily metabolized by UGT2B15, while R-oxazepam glucuronidation is mediated by UGT1A9 and UGT2B7 nih.govcapes.gov.brresearchgate.net. Understanding the substrate specificity and kinetic parameters (Km, Vmax) of these UGTs, often derived from in vitro studies and integrated into in silico models, is crucial for predicting how factors like genetic polymorphisms or co-administered drugs might alter oxazepam exposure nih.govnih.govdntb.gov.ua. PBPK models can simulate intestinal first-pass metabolism, a significant route for many UGT substrates, and assess the impact of inhibitors or inducers on glucuronidation pathways, thereby providing valuable insights into potential DDIs nih.gov.

Table 7.2: Key UGT Isoforms Involved in Oxazepam Glucuronidation

UGT IsoformPrimary Role in Oxazepam GlucuronidationNotesReference(s)
UGT2B15Glucuronidation of S-oxazepamHigher activity in males compared to females for (S)-oxazepam nih.gov. nih.govcapes.gov.brresearchgate.net
UGT1A9Glucuronidation of R-oxazepam capes.gov.brresearchgate.net
UGT2B7Glucuronidation of R-oxazepamAlso involved in glucuronidation of other drugs like naloxone. nih.govcapes.gov.brresearchgate.net

Exploration of Novel Biotransformation Pathways in Diverse Organisms

Investigating the biotransformation of this compound across a spectrum of organisms and environmental conditions is vital for a comprehensive understanding of its metabolic fate and ecological impact. While human metabolism primarily involves glucuronidation, studies reveal significant interspecies variations. For instance, miniature swine predominantly exhibit conjugation, whereas rats show a greater reliance on oxidative metabolism for oxazepam nih.gov.

Development of Isotope-Labeled Standards for Advanced Metabolic Tracing

The synthesis and application of stable isotope-labeled (SIL) standards are indispensable for advanced metabolic tracing and precise quantitative analysis of this compound. Compounds labeled with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) serve as internal standards in mass spectrometry-based assays, enabling isotope dilution methods lcms.czsigmaaldrich.com.

These SIL standards are critical for improving the accuracy and reliability of quantitative measurements by compensating for variations in sample preparation, ionization efficiency, and matrix effects inherent in complex biological samples sigmaaldrich.com. Their use is paramount in various applications, including:

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profiles of oxazepam and its glucuronide.

Bioequivalence Studies: To compare the bioavailability of generic oxazepam formulations.

Clinical Toxicology: For precise quantification of this compound in patient samples to monitor therapeutic drug levels or identify drug abuse.

Forensic Analysis: To provide robust quantitative data in legal investigations.

The availability of certified reference materials for this compound and its labeled counterparts, such as oxazepam-d5, facilitates the development and validation of highly sensitive and specific analytical methods sigmaaldrich.com. Continued development in the synthesis of novel labeled standards, potentially incorporating multiple isotopes or specific labeling patterns, will further enhance the precision and scope of metabolic tracing studies for this compound.

Q & A

Q. What are the optimal enzymatic hydrolysis conditions for liberating oxazepam glucuronide from urine samples in toxicological analyses?

Hydrolysis of this compound can be efficiently achieved using recombinant β-glucuronidase (e.g., B-One®) at room temperature for 3 minutes, avoiding the need for high-temperature incubation. This method minimizes analyte degradation and reduces processing time compared to traditional acid hydrolysis, which requires 90 minutes at 100°C and risks degrading native oxazepam . Direct hydrolysis on extraction columns further streamlines sample preparation .

Q. How do species differences in oxazepam glucuronidation impact experimental design for metabolic studies?

Mice predominantly metabolize oxazepam via glucuronidation, with urinary excretion of the glucuronide conjugate, while rats favor sulfate conjugation and fecal elimination. These species-specific pathways necessitate careful selection of animal models to align with human metabolic profiles (e.g., glucuronidation dominance in humans). Cross-species comparisons should include validation of conjugate stability, especially for sulfate derivatives in acidic conditions .

Q. What analytical methods are recommended for quantifying this compound and its parent compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. For example, this compound can be detected at m/z 463 → 287, while free oxazepam is monitored at m/z 287 → 241. Solid-phase extraction (SPE) using mixed-mode columns improves recovery, and chromatographic separation on core-shell particle columns (e.g., 2.7-μm particles) enhances resolution .

Q. What pharmacokinetic parameters are critical for interpreting this compound’s elimination in human studies?

Key parameters include elimination half-life (~240 hours in Chinese populations), renal clearance (1.10 mL/min/kg for the glucuronide), and protein binding (97% for oxazepam, 4.5% free fraction). Bioavailability studies should account for near-complete absorption (92.8%) and urinary recovery (~71–80%) .

Advanced Research Questions

Q. How do genetic polymorphisms in UGT isoforms influence oxazepam glucuronidation variability in human populations?

The UGT2B15 isoform stereoselectively conjugates S-oxazepam, while UGT1A9 and UGT2B7 metabolize the R-enantiomer. Polymorphisms in UGT2B7 correlate with poor glucuronidation in ~10% of populations, detectable via low S/R glucuronide ratios. Genotyping for UGT2B15/2B7 variants is recommended in pharmacogenetic studies to explain interindividual variability .

Q. What are the challenges in distinguishing incomplete hydrolysis from analyte degradation in acid-based glucuronide cleavage methods?

Acid hydrolysis (e.g., HCl at 100°C) may degrade this compound into non-detectable byproducts, falsely lowering measured oxazepam concentrations. Method validation should include stability tests under acidic conditions and parallel enzymatic hydrolysis to confirm recovery. LC-MS/MS monitoring of glucuronide-specific transitions (m/z 463) pre- and post-hydrolysis is critical .

Q. How does stereoselective glucuronidation affect the interpretation of oxazepam’s metabolic fate in vitro?

Racemic oxazepam incubations with human liver microsomes (HLMs) yield predominantly S-glucuronide (80.7% of total), reflecting UGT2B15 activity. Researchers using racemic mixtures must adjust for enantiomer-specific kinetics or use chiral chromatography to avoid misestimating metabolic rates. Activity assays should validate isoform-specific contributions using selective inhibitors (e.g., gemfibrozil for UGT2B4) .

Q. What experimental strategies mitigate matrix effects in LC-MS/MS quantification of this compound in postmortem samples?

Postmortem urine often contains high levels of putrefactive amines that ionize similarly to target analytes. Strategies include:

  • Dilution with mobile phase to reduce ion suppression.
  • Use of deuterated internal standards (e.g., oxazepam-d5 glucuronide).
  • Hydrolysis efficiency checks via spiked glucuronide controls .

Q. Why is this compound considered pharmacologically inactive, and how does this influence toxicity assessments?

this compound lacks affinity for GABAA receptors, rendering it inactive. However, its prolonged elimination half-life (~240 hours) may indicate accumulation in renal impairment. Toxicity studies should differentiate between parent drug effects and glucuronide-related pharmacokinetic interactions, particularly in chronic use models .

Methodological Considerations Table

ParameterRecommendationReference ID
Hydrolysis Time/Temperature3 min at room temperature (enzymatic) vs. 90 min at 100°C (acid)
LC-MS/MS TransitionsThis compound: m/z 463 → 287; Oxazepam: m/z 287 → 241
Species-Specific MetabolismMice: Glucuronidation; Rats: Sulfation (validate fecal vs. urinary excretion)
Genetic VariabilityScreen for UGT2B7/2B15 polymorphisms in cohort studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.